molecular formula C15H10ClN5O2S B15087723 5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478255-18-4

5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15087723
CAS No.: 478255-18-4
M. Wt: 359.8 g/mol
InChI Key: TYBBQCKGRJOPFE-RQZCQDPDSA-N
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Description

5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic small molecule belonging to the 1,2,4-triazole-3-thiol class, recognized for its significant potential in anticancer research and kinase inhibition studies . This compound features a hybrid molecular architecture, integrating a 1,2,4-triazole-3-thiol core substituted with a 3-chlorophenyl group at the 5-position and a 4-nitrobenzylidene hydrazone moiety at the 4-position . The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its stability, hydrogen bonding capacity, and ability to improve the pharmacological profile of drug candidates . The incorporation of a thiol group and the chlorophenyl substituent further enhances the compound's bioactivity and interaction with biological targets . The 4-nitrobenzylidene hydrazone component classifies this compound as a Schiff base, a group known for diverse biological properties and its role in forming metal complexes that can be explored for various applications . The primary research value of this compound lies in the investigation of novel anticancer therapeutics. Derivatives of 1,2,4-triazole-3-thiol bearing hydrazone moieties have demonstrated promising cytotoxicity against aggressive human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) . These cancer types are characterized by their invasive nature and resistance to available chemotherapeutics, highlighting the need for new agents . The mechanism of action for related compounds is associated with the inhibition of kinase enzymes, which are often deregulated in cancerous tissues and play a critical role in regulating cellular functions such as proliferation, differentiation, and migration . By modulating kinase activity, this class of compounds can induce antiproliferative effects and inhibit cancer cell migration, suggesting potential as an antimetastatic candidate . Researchers utilize this compound exclusively for in vitro studies in biochemistry and oncology, particularly for screening against specific cancer cell lines and exploring structure-activity relationships (SAR) within the triazole-thiol chemical space. Its structure is consistent with derivatives that have been reported to exhibit enhanced potency due to the mercapto-substitution, which often confers greater biological activity compared to the parent triazole . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

CAS No.

478255-18-4

Molecular Formula

C15H10ClN5O2S

Molecular Weight

359.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClN5O2S/c16-12-3-1-2-11(8-12)14-18-19-15(24)20(14)17-9-10-4-6-13(7-5-10)21(22)23/h1-9H,(H,19,24)/b17-9+

InChI Key

TYBBQCKGRJOPFE-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization.

    Introduction of the chlorophenyl group: This step involves the substitution reaction of the triazole ring with a chlorophenyl derivative.

    Addition of the nitrobenzylidene moiety: This is typically done through a condensation reaction between the triazole derivative and 4-nitrobenzaldehyde.

Chemical Reactions Analysis

5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include disulfides, sulfonic acids, and substituted triazole derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes.

Comparison with Similar Compounds

Substituent Effects on the Schiff Base (Position 4)

The Schiff base moiety significantly impacts physicochemical and biological properties. Key analogs include:

Compound (Position 4 Substituent) Melting Point (°C) Yield (%) Notable Properties
4-Nitrobenzylidene (Target) Not reported ~80-90* High electron-withdrawing effect; potential for metal coordination
4-Methoxybenzylidene 177–178 80 Electron-donating group; lower antibacterial activity
3-Nitrobenzylidene 196–198 83 Moderate antibacterial activity; similar nitro positioning
2-Fluorobenzylidene Not reported Not given Enhanced lipophilicity; altered electronic profile
3-Methylbenzylidene Not reported Not given Electron-donating; reduced reactivity

*Estimated based on similar synthesis protocols .

Key Findings :

  • Nitro-substituted analogs exhibit higher melting points (e.g., 193–195°C for trifluoromethyl-nitro derivatives ) due to strong intermolecular interactions.
  • Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity by improving metal-binding capacity in complexes .

Variations at Position 5

The 3-chlorophenyl group in the target compound contrasts with other substituents:

Compound (Position 5 Substituent) Biological Activity Lipophilicity (LogP)*
3-Chlorophenyl (Target) Moderate antiviral ~3.5
4-Chlorophenyl Enhanced antifungal ~3.8
Trifluoromethyl High antibacterial ~4.2
5-Methyl-1H-pyrazole-3-yl Variable ~2.9

*Calculated using ChemDraw estimates.

Key Findings :

  • Trifluoromethyl groups increase lipophilicity, enhancing membrane permeability and bioactivity .
  • Chlorophenyl derivatives show positional isomer effects; 4-chlorophenyl analogs exhibit stronger antifungal activity than 3-chlorophenyl .

Key Findings :

  • Electron-deficient aldehydes (e.g., nitro-substituted) require longer reaction times but yield stable products .
  • Methoxy and methyl substituents reduce reaction efficiency due to steric hindrance .

Antimicrobial Activity

  • Target Compound : Demonstrates moderate activity against E. coli (MIC: 32 µg/mL) and S. aureus (MIC: 64 µg/mL) due to nitro-enhanced metal coordination .
  • 4-Methoxy Analog : Lower activity (MIC: >128 µg/mL) due to reduced electron-withdrawing effects .
  • Trifluoromethyl Analog : Superior activity (MIC: 8–16 µg/mL) attributed to increased lipophilicity .

Antiviral Potential

  • Triazole Schiff bases with nitro groups show inhibitory effects on RNA viruses (e.g., cucumber mosaic virus at 500 mg/L) .

Biological Activity

The compound 5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H10ClN5O2SC_{15}H_{10}ClN_{5}O_{2}S, with a molecular weight of 359.8 g/mol. The presence of the thiol group (-SH) enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Triazole derivatives, including this compound, exhibit significant antimicrobial properties against a variety of pathogens. Studies have shown that it has activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Activity Observed
Escherichia coliModerate to significant
Staphylococcus aureusModerate to significant
Candida albicansModerate to significant

The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways due to the thiol group .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines, including:

Cell Line IC50 (µM) Activity
Human melanoma (IGR39)12.5High cytotoxicity
Triple-negative breast cancer (MDA-MB-231)10.0High cytotoxicity
Pancreatic carcinoma (Panc-1)15.0Moderate cytotoxicity

In vitro assays demonstrated that the compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic profile .

The biological activities of triazole derivatives are often attributed to their ability to interact with biological receptors through hydrogen bonding and dipole interactions. The stability of the triazole ring enhances its pharmacological profile by improving solubility and bioavailability .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Study on Antimicrobial Properties : A comprehensive study evaluated various triazole derivatives for their antibacterial effects against multiple strains. Results indicated that compounds with thiol substitutions exhibited enhanced antimicrobial potency compared to their non-thiol counterparts .
  • Anticancer Studies : Research focused on hybrid compounds containing triazole moieties showed promising results in inhibiting cancer cell proliferation. The incorporation of different substituents at the C5 position was linked to improved selectivity and potency against tumor cells .

Q & A

Basic Research Question

  • 1H-NMR : The imine proton (CH=N) appears as a singlet at δ 8.5–9.0 ppm. Aromatic protons from the 3-chlorophenyl and 4-nitrobenzylidene groups resonate in δ 7.0–8.5 ppm, with splitting patterns dependent on substituents.
  • 13C-NMR : The thiocarbonyl (C=S) carbon appears at ~170–175 ppm, while the imine carbon (CH=N) is near 150–160 ppm.
  • IR : Stretching vibrations for C=S (1150–1250 cm⁻¹), C=N (1600–1650 cm⁻¹), and NO₂ (1350–1500 cm⁻¹) confirm functional groups.
  • HR-MS : A molecular ion peak [M+H]+ matching the theoretical mass (e.g., ~400–420 Da) ensures molecular integrity .

How do structural modifications (e.g., nitro group position) influence the biological activity of this compound?

Advanced Research Question
The 4-nitrobenzylidene group enhances electron-withdrawing effects, stabilizing the Schiff base and potentially increasing cytotoxicity. Comparative studies show that nitro substituents at the para position (vs. meta or ortho) improve DNA intercalation or enzyme inhibition. For example, analogs with 4-nitro groups exhibit higher antimicrobial activity (MIC ~6.25 µg/mL against Staphylococcus aureus) compared to fluoro or methoxy derivatives .

What methodologies are used to evaluate the cytotoxic potential of this compound against cancer cell lines?

Advanced Research Question

  • MTT Assay : Cells (e.g., MCF-7, HeLa) are treated with the compound (1–100 µM) for 48–72 hours. Viability is quantified via absorbance at 570 nm, with IC₅₀ values calculated using nonlinear regression.
  • Apoptosis Assay : Flow cytometry with Annexin V/PI staining detects early/late apoptotic cells.
  • Mechanistic Studies : Western blotting for caspase-3/9 activation and mitochondrial membrane potential (JC-1 dye) assess apoptotic pathways .

How is acute toxicity assessed for preclinical evaluation of this compound?

Advanced Research Question

  • In Vivo : OECD Guideline 423 is followed, administering the compound orally to rodents (50–2000 mg/kg). LD₅₀ is calculated using probit analysis. For this compound, LD₅₀ is projected to be >1000 mg/kg (Class IV toxicity, low risk).
  • In Silico : QSAR models predict toxicity endpoints (e.g., hepatotoxicity) using software like TEST or ProTox-II, with cross-validation R² >0.8 .

How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?

Advanced Research Question
Contradictions arise from assay conditions (e.g., serum concentration, exposure time) or cell line heterogeneity. Mitigation strategies include:

  • Standardizing protocols (e.g., RPMI-1640 media with 10% FBS).
  • Replicating experiments across multiple cell lines (primary vs. metastatic).
  • Validating results with orthogonal assays (e.g., SRB for cytotoxicity alongside MTT) .

What analytical methods ensure stability and shelf-life under varying storage conditions?

Advanced Research Question

  • HPLC Purity Checks : Monitor degradation products (e.g., hydrolysis of the Schiff base) under accelerated conditions (40°C/75% RH for 6 months).
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability).
  • Storage at 2–8°C in amber vials minimizes photodegradation .

How does the antiradical activity of this compound compare to known antioxidants?

Advanced Research Question
Using DPPH/ABTS assays, the compound’s radical scavenging activity is concentration-dependent. At 1 mM, it may show 70–80% inhibition, comparable to ascorbic acid. The 4-nitro group’s electron-withdrawing effect enhances radical stabilization, while the thiol group directly quenches free radicals .

What computational tools predict binding interactions with biological targets (e.g., kinases)?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : The triazole core and nitro group form hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR).
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns, with RMSD <2 Å indicating robust interactions.
  • Pharmacophore Mapping : Identifies critical features (e.g., aromaticity, hydrogen bond acceptors) for target engagement .

How are structure-activity relationships (SAR) systematically investigated for this compound class?

Advanced Research Question

  • Analog Synthesis : Vary substituents (e.g., replace 4-nitro with 4-fluoro or 4-methoxy).
  • Biological Screening : Test analogs in parallel for cytotoxicity, antimicrobial activity, and solubility.
  • Multivariate Analysis : PCA or PLS regression correlates structural descriptors (e.g., logP, polar surface area) with activity .

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